synthesis of Dimethylmethoxy(3,3,3-trifluoropropyl)silane
synthesis of Dimethylmethoxy(3,3,3-trifluoropropyl)silane
An In-depth Technical Guide to the Synthesis of Dimethylmethoxy(3,3,3-trifluoropropyl)silane
This guide provides a comprehensive overview of the (CAS No. 4852-13-5), a specialty organosilicon compound valued for its unique combination of a reactive methoxy group and a stability-enhancing trifluoropropyl group.[1] This document is intended for researchers, chemists, and professionals in drug development and materials science, offering detailed protocols, mechanistic insights, and critical safety considerations.
Strategic Overview: The Synthetic Rationale
The is most efficiently achieved through the targeted methoxylation of a suitable chlorosilane precursor. The reaction involves the nucleophilic substitution of a chlorine atom on the silicon center with a methoxy group derived from methanol. This approach is a well-established and scalable method for producing alkoxysilanes.[2]
The chosen precursor for this synthesis is (3,3,3-Trifluoropropyl)dimethylchlorosilane (CAS No. 125831-67-6).[3] This selection is critical as it already contains the required trifluoropropyl and dimethyl functionalities attached to the silicon atom, simplifying the synthesis to a single, high-yielding conversion step. The overall transformation is an esterification reaction that produces the desired product and a stoichiometric amount of hydrogen chloride (HCl) as a byproduct.[2]
Caption: Overall synthetic pathway for Dimethylmethoxy(3,3,3-trifluoropropyl)silane.
The Core Protocol: Methoxylation of (3,3,3-Trifluoropropyl)dimethylchlorosilane
This section details the step-by-step methodology for the synthesis. The protocol is designed as a self-validating system, where careful control over stoichiometry and reaction conditions ensures high purity and yield.
Materials and Equipment
| Reagent/Material | CAS Number | Purity | Supplier Example | Notes |
| (3,3,3-Trifluoropropyl)dimethylchlorosilane | 125831-67-6 | ≥97% | Gelest | Highly moisture-sensitive. Handle under inert gas.[3] |
| Methanol (Anhydrous) | 67-56-1 | ≥99.8% | Sigma-Aldrich | Must be dry to prevent unwanted hydrolysis of the chlorosilane. |
| Triethylamine (Et3N) or Pyridine | 121-44-8 | ≥99% | Fisher Scientific | Acts as an HCl scavenger. Must be dry. |
| Diethyl Ether or Hexane (Anhydrous) | 60-29-7 | ≥99% | VWR | Reaction solvent. Must be dry. |
| Nitrogen (N2) or Argon (Ar) | 7727-37-9 | High Purity | Airgas | For maintaining an inert atmosphere. |
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube (e.g., filled with CaCl2 or Drierite)
-
Dropping funnel (pressure-equalizing)
-
Thermometer or thermocouple
-
Inert gas inlet (N2 or Ar)
-
Heating mantle or oil bath
-
Schlenk line or similar inert atmosphere setup
-
Filtration apparatus (e.g., Büchner funnel or cannula filtration setup)
-
Distillation apparatus (fractional distillation setup recommended)
Experimental Workflow
The workflow is designed to ensure a controlled reaction, efficient neutralization of the HCl byproduct, and effective purification of the final product.
Caption: Step-by-step experimental workflow for the synthesis.
Detailed Synthesis Procedure
CAUTION: This procedure must be performed in a well-ventilated chemical fume hood. Chlorosilanes are corrosive and react violently with moisture.[4] Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[5][6]
-
System Preparation: Assemble the three-neck flask with a magnetic stir bar, reflux condenser (with drying tube), and a pressure-equalizing dropping funnel. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the experiment.
-
Reagent Loading:
-
To the reaction flask, add (3,3,3-Trifluoropropyl)dimethylchlorosilane (e.g., 19.1 g, 0.1 mol) and anhydrous diethyl ether (e.g., 200 mL) via syringe or cannula.
-
Add triethylamine (e.g., 11.1 g, 15.3 mL, 0.11 mol, 1.1 equivalents). The use of a slight excess of the base ensures complete neutralization of the generated HCl.
-
-
Methanol Addition:
-
In a separate dry flask, prepare a solution of anhydrous methanol (e.g., 3.2 g, 4.0 mL, 0.1 mol) in anhydrous diethyl ether (e.g., 50 mL).
-
Transfer this solution to the dropping funnel.
-
Cool the main reaction flask to 0°C using an ice-water bath.
-
Add the methanol solution dropwise to the stirred chlorosilane solution over a period of 30-60 minutes. This slow, cooled addition is crucial to control the exothermic reaction and prevent side reactions. A white precipitate of triethylammonium chloride (Et3N•HCl) will form immediately.
-
-
Reaction Completion:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for an additional 2-4 hours to ensure the reaction goes to completion. The progress can be monitored by Gas Chromatography (GC) by taking a small, quenched aliquot.
-
-
Work-up and Purification:
-
Filtration: Remove the solid triethylammonium chloride precipitate by filtration under an inert atmosphere. This can be achieved using a Schlenk filter or by cannulating the liquid away from the solid. Wash the solid with a small amount of anhydrous diethyl ether to recover any trapped product.
-
Solvent Removal: Combine the filtrate and the washings. Remove the diethyl ether solvent using a rotary evaporator.
-
Distillation: Purify the resulting crude liquid by fractional distillation under a nitrogen atmosphere to yield Dimethylmethoxy(3,3,3-trifluoropropyl)silane as a colorless liquid.
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Product Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
| Property | Expected Value |
| Molecular Formula | C6H13F3OSi[7] |
| Molecular Weight | 186.25 g/mol [7] |
| Boiling Point | ~125-127 °C (estimated) |
| Appearance | Colorless liquid[8] |
| Purity (GC) | >97% |
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Gas Chromatography-Mass Spectrometry (GC-MS): GC analysis will show a single major peak corresponding to the product. The MS will display a molecular ion peak (M+) and characteristic fragmentation patterns consistent with the structure of Dimethylmethoxy(3,3,3-trifluoropropyl)silane.[9][10]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Will show distinct signals for the methoxy protons (-OCH₃), the silicon-methyl protons (-Si(CH₃)₂), and the two methylene groups of the trifluoropropyl chain (-CH₂CH₂CF₃).
-
¹⁹F NMR: Will show a triplet corresponding to the -CF₃ group due to coupling with the adjacent methylene group.
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¹³C NMR: Will provide signals for all unique carbon atoms in the molecule.
-
²⁹Si NMR: Will show a characteristic shift for the silicon atom in its specific chemical environment.
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Safety and Handling Imperatives
Handling fluorinated organosilanes requires strict adherence to safety protocols due to their reactivity and potential hazards.
-
Reactivity: Chlorosilanes are corrosive and react exothermically and violently with water, alcohols, and other protic sources to release corrosive HCl gas.[4][11] All operations must be conducted under strictly anhydrous conditions in well-maintained inert atmosphere systems.
-
Handling: Always use a chemical fume hood with good ventilation.[12] Ensure that an emergency shower and eyewash station are readily accessible.[4] Use spark-proof tools and ground all equipment to prevent static discharge.[5][13]
-
Storage: Store all silane reagents in tightly sealed containers in a cool, dry, well-ventilated area, away from incompatible materials like oxidizers and moisture.[6]
-
Waste Disposal: Neutralize any residual reactive silanes before disposal. Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
The via the methoxylation of (3,3,3-Trifluoropropyl)dimethylchlorosilane is a robust and reliable method. The key to a successful synthesis lies in the rigorous exclusion of moisture, controlled reaction conditions, and proper handling of the reactive intermediates. By following the detailed protocol and safety guidelines outlined in this document, researchers can confidently produce this valuable fluorinated silane for applications in advanced materials and pharmaceutical development.
References
- Bayer AG. Process for the preparation of alkoxysilanes. US Patent 6,323,356B1. Published November 27, 2001. Accessed January 5, 2026.
- PrepChem. Synthesis of 3,3,3-trifluoropropyl(tert-butyl)dimethoxy silane. PrepChem.com. Accessed January 5, 2026.
- Fisher Scientific. SAFETY DATA SHEET: Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) silane. Fisher Scientific. Accessed January 5, 2026.
- Sigma-Aldrich. Trichloro(3,3,3-trifluoropropyl)silane 97%. Sigma-Aldrich. Accessed January 5, 2026.
- University of Arkansas Environmental Health and Safety. Silane Exposure, Signs and Symptoms and Chemical Properties. University of Arkansas. Accessed January 5, 2026.
- Praxair. Silane SiH4 Safety Data Sheet SDS P4649. Praxair. Accessed January 5, 2026.
- NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Material Potential: The Chemistry of Dimethylmethoxy(3,3,3-Trifluoropropyl)Silane. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 5, 2026.
- Scribd. Safe Handling of Silane. Scribd. Accessed January 5, 2026.
- REC Silicon. Safety Data Sheet: Silane. REC Silicon. Published June 18, 2019. Accessed January 5, 2026.
- Sigma-Aldrich. Dimethoxy-methyl(3,3,3-trifluoropropyl)silane. Sigma-Aldrich. Accessed January 5, 2026.
- PubChem. Silane, dimethoxymethyl(3,3,3-trifluoropropyl)-.
- Alfa Chemistry. (3,3,3-Trifluoropropyl)methyldimethoxysilane. Alfa Chemistry. Accessed January 5, 2026.
- PubChem. (3,3,3-Trifluoropropyl)methyldichlorosilane.
- Gelest, Inc. (3,3,3-TRIFLUOROPROPYL)DIMETHYLCHLOROSILANE. Gelest, Inc. Accessed January 5, 2026.
- ResearchGate. Separation and Identification of Molecular Species by GC-MS for the Reaction Mixture with Methyltrimethoxysilane (MTMOS).
- Sigma-Aldrich. methoxy-dimethyl-(3,3,3-trifluoropropyl)silane. Sigma-Aldrich. Accessed January 5, 2026.
- Biosynth. Dimethylmethoxy(3, 3, 3-trifluoropropyl)silane, min 97%, 1 gram. Biosynth. Accessed January 5, 2026.
- Pharmacognosy Journal. Preliminary Phytochemical Studies, GC-MS Analysis and In vitro Antioxidant Activity of Selected Medicinal Plants and its Polyherbal Formulation. Pharmacognosy Journal. Published May 2021. Accessed January 5, 2026.
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